1-(呋喃-3-基)丙-2-基甲基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

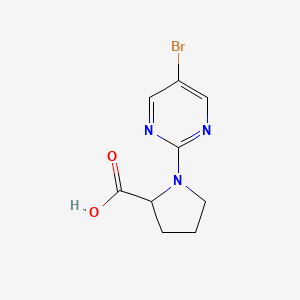

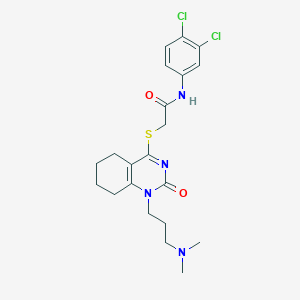

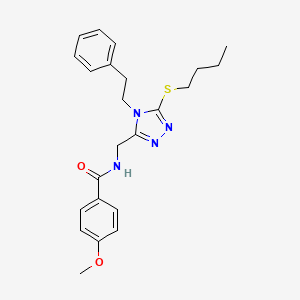

Methyl (1-(furan-3-yl)propan-2-yl)carbamate, also known as Furadan, is a carbamate insecticide that is widely used in the agricultural industry to control pests. It was first introduced in the 1960s and has since become a popular choice for farmers due to its effectiveness in killing insects.

作用机制

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how Methyl (1-(furan-3-yl)propan-2-yl)carbamate interacts with its targets and performs its function.

实验室实验的优点和局限性

Methyl (1-(furan-3-yl)propan-2-yl)carbamate has a number of advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of this enzyme in the nervous system. It is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to its use. Methyl (1-(furan-3-yl)propan-2-yl)carbamate is highly toxic and must be handled with care. It is also not specific to acetylcholinesterase and can inhibit other enzymes, leading to potential off-target effects.

未来方向

There are a number of potential future directions for research on Methyl (1-(furan-3-yl)propan-2-yl)carbamate. One area of interest is the development of new insecticides based on the structure of Methyl (1-(furan-3-yl)propan-2-yl)carbamate. Researchers are also investigating the potential use of Methyl (1-(furan-3-yl)propan-2-yl)carbamate as a tool for studying the role of acetylcholinesterase in the nervous system. Finally, there is ongoing research into the potential environmental impacts of Methyl (1-(furan-3-yl)propan-2-yl)carbamate and other carbamate insecticides, with the goal of developing safer and more environmentally friendly alternatives.

合成方法

The synthesis of Methyl (1-(furan-3-yl)propan-2-yl)carbamate involves the reaction of furfurylamine with methyl isocyanate. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields Methyl (1-(furan-3-yl)propan-2-yl)carbamate as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

科学研究应用

抗菌活性

呋喃衍生物,包括“1-(呋喃-3-基)丙-2-基甲基氨基甲酸酯”,已被发现具有显著的抗菌活性 . 它们已被用于创造许多创新的抗菌剂来对抗微生物耐药性 .

抗菌药物

含呋喃化合物表现出广泛的有利生物学和药理学特性。 它们已被用作多种不同疾病领域的药物 .

治疗优势

呋喃具有多种治疗优势,例如抗溃疡、利尿、肌肉松弛、抗原生动物、抗菌或抗真菌或抗病毒、抗炎、止痛、抗抑郁、抗焦虑、抗帕金森病、抗青光眼、降压、抗衰老和抗癌 .

吡喃酮的生产

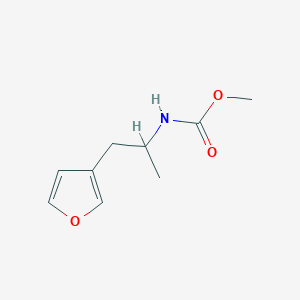

(S)-1-(呋喃-2-基)丙-1-醇 ((S)-2),可以从“1-(呋喃-3-基)丙-2-基甲基氨基甲酸酯”中制备,可用于吡喃酮的合成 . 吡喃酮可用于合成糖类似物、抗生素、蒂兰坦霉素和抗癌药物 .

绿色化学

该化合物可以使用绿色化学方法合成。 例如,使用从博萨(一种谷物发酵饮料)中获得的副干酪乳杆菌 BD101 生物催化剂对 1-(呋喃-2-基)丙-1-酮进行不对称生物还原 .

酶活性

某些呋喃衍生物已被发现会影响酶活性。 例如,低剂量的化合物 8 显示出对单酚酶的剂量依赖性抑制,而高剂量的这种化合物显着增加了酶活性 .

属性

IUPAC Name |

methyl N-[1-(furan-3-yl)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-7(10-9(11)12-2)5-8-3-4-13-6-8/h3-4,6-7H,5H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKCXVLCMSKAIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2421269.png)

![3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2421273.png)

![N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B2421284.png)

![2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2421285.png)

![3-(2,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421286.png)

![N-(2,5-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2421291.png)